2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone
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Overview
Description
2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone class. This compound is characterized by the presence of a methoxybenzyl group, a phenyl group, and a piperidino group attached to a pyridazinone core. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the methoxybenzyl group: This step involves the alkylation of the pyridazinone core with 4-methoxybenzyl chloride in the presence of a base such as cesium carbonate in anhydrous dimethylformamide (DMF).
Addition of the phenyl group: This can be done through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.
Incorporation of the piperidino group: This step involves the nucleophilic substitution of the pyridazinone core with piperidine under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate.
Reduction: The pyridazinone core can be reduced to a dihydropyridazinone using reducing agents like sodium borohydride.
Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like cesium carbonate for alkylation, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone can be compared with other pyridazinone derivatives, such as:
2-(4-methoxybenzyl)-4-nitro-2H-indazole: This compound also contains a methoxybenzyl group but has a different core structure.
1-(4-methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole: This compound features a methoxybenzyl group and an indole core with an enyne moiety.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of similar compounds.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-28-20-12-10-18(11-13-20)17-26-22(27)16-21(25-14-6-3-7-15-25)23(24-26)19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSIBQJBZWIHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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